![molecular formula C25H18N4O2 B3016741 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione CAS No. 867042-14-6](/img/structure/B3016741.png)
1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" is a derivative of the indolo[3,2-b]quinoxaline class, which is known for its wide range of pharmacological activities. The indolo[3,2-b]quinoline ring system is a crucial structural feature in many natural products and is associated with significant biological activities. The introduction of various functional groups to this core structure can lead to enhanced biological properties, as seen with the quindoline and cryptolepine analogs . The 6H-indolo[2,3-b]quinoxaline derivatives, in particular, have shown a strong ability to intercalate with DNA, which is a key mechanism in their pharmacological action, including anticancer and antiviral activities .
Synthesis Analysis
The synthesis of indolo[3,2-b]quinoline derivatives involves various methodologies that allow for the introduction of different functional groups onto the core skeleton. A notable synthetic route includes the use of dimethoxy derivatives that undergo oxidation demethylation with ceric ammonium nitrate (CAN) to yield the quinone structures . This method has been employed to create a range of compounds, including those with antitumor properties. The synthesis of quinoxaline derivatives containing the indoline-2,3-dione moiety has also been described, which involves steps that could potentially be applied to the synthesis of "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" .
Molecular Structure Analysis
The molecular structure of indolo[3,2-b]quinoxaline derivatives is characterized by a planar fused heterocyclic system that allows for effective DNA intercalation. The thermal stability of the DNA complex with these derivatives is influenced by the substituents and side chains attached to the nucleus, which is crucial for their biological activity . The specific structure of "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" would likely contribute to its interaction with biological targets, although the exact details of its molecular interactions are not provided in the given papers.
Chemical Reactions Analysis
The chemical reactivity of indolo[3,2-b]quinoxaline derivatives is largely determined by the functional groups present on the core skeleton. The introduction of a methyl group at the N-5 position, for example, significantly enhances biological activity . The reactivity of the quinone moiety is also of interest, as it is involved in the cytotoxic effects of these compounds. The specific chemical reactions that "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" undergoes would depend on its functional groups and the conditions under which it is studied.
Physical and Chemical Properties Analysis
The physical and chemical properties of indolo[3,2-b]quinoxaline derivatives are influenced by their rigid planar structures and the nature of their substituents. These properties are important for their pharmacological activities, as they affect the compounds' stability, solubility, and ability to interact with biological targets such as DNA and proteins . The indoline-2,3-dione moiety in particular has been associated with antimicrobial activity, suggesting that derivatives containing this group may have useful biological properties . The exact physical and chemical properties of "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of related indoloquinoxaline compounds has been explored through various methods. For instance, Engqvist and Bergman (2004) discussed the development of new synthetic methods for tri- and tetracyclic heterocycles, including indolo[2,3-b]quinoxalines, which have biological activities such as antiviral properties and DNA intercalation capabilities (Engqvist & Bergman, 2004).
Chemical Reactions and Derivatives : Various chemical reactions leading to the formation of indoloquinoxaline derivatives have been studied. For example, Avula et al. (2015) described the microwave-assisted synthesis of indolo[2,3-b]quinoxalines, which showed efficient production with high yields (Avula et al., 2015).
Biological and Pharmacological Activities
DNA Intercalation and Antiviral Properties : Compounds related to indolo[3,2-b]quinoxalines have been studied for their DNA intercalating properties and antiviral activities. Shibinskaya et al. (2011) synthesized benzo[4,5]indolo[2,3-b]quinoxalines and found that these compounds exhibited strong DNA binding and reduced antiviral activity (Shibinskaya et al., 2011).
Antimicrobial Properties : The antimicrobial potential of indoloquinoxaline derivatives has been a subject of research. For instance, Padmini et al. (2015) reported that synthetic analogs of indoles and azetidinones, including indolo[2,3-b]quinoxalines, exhibited a wide range of antimicrobial activities (Padmini et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c1-15-10-11-21-17(14-15)23(30)25(31)29(21)13-12-28-20-9-5-2-6-16(20)22-24(28)27-19-8-4-3-7-18(19)26-22/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCNHADROPWQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)
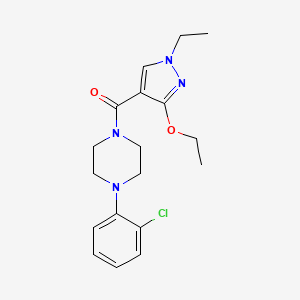
![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)
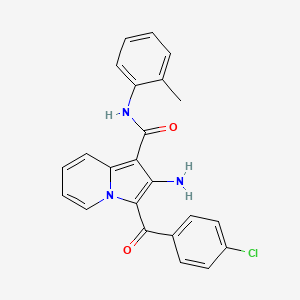
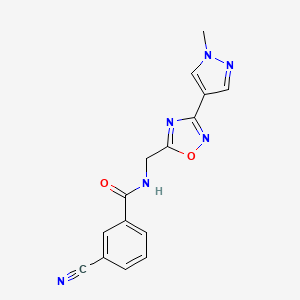
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
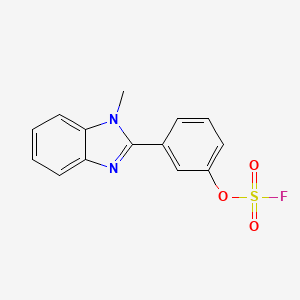
![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)
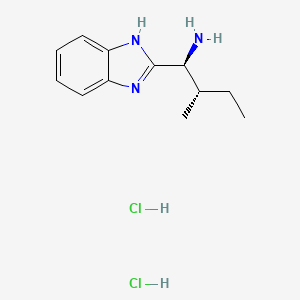

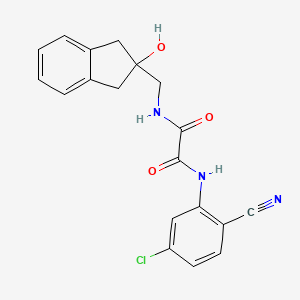
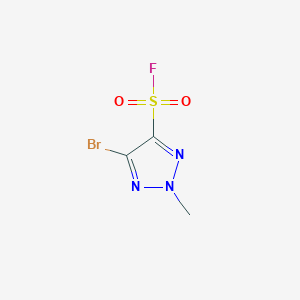
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)